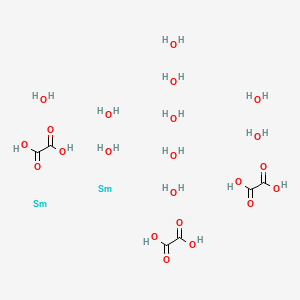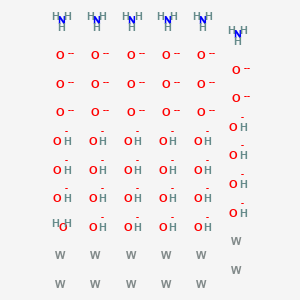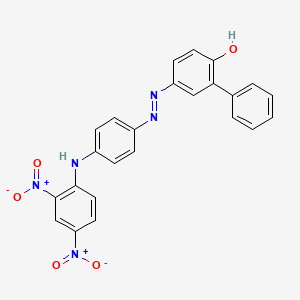![molecular formula C8H15NaO2 B1143521 OCTANOIC ACID, SODIUM SALT, [1-14C] CAS No. 13095-58-4](/img/new.no-structure.jpg)
OCTANOIC ACID, SODIUM SALT, [1-14C]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, sodium salt, [1-14C] is a radiolabeled compound where the carbon-14 isotope is incorporated at the first carbon position of the octanoic acid molecule. This compound is also known as sodium caprylate. It is a white crystalline powder that is soluble in water and used in various scientific research applications due to its radiolabeled nature, which allows for tracking and studying metabolic pathways and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octanoic acid, sodium salt, [1-14C] can be synthesized by reacting octanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where octanoic acid is dissolved in water and sodium hydroxide is added to the solution. The reaction proceeds as follows:
C8H16O2+NaOH→C8H15NaO2+H2O
Industrial Production Methods: The industrial production of octanoic acid, sodium salt, [1-14C] involves the same basic reaction but on a larger scale. The process includes the purification of the product to ensure high purity and the incorporation of the carbon-14 isotope at the desired position. This is achieved through specialized techniques in radiochemistry to ensure the correct labeling and purity of the final product.
Types of Reactions:
Oxidation: Octanoic acid, sodium salt can undergo oxidation reactions, where the carboxylate group can be oxidized to form various products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Products can include shorter-chain fatty acids and carbon dioxide.
Reduction: Reduced forms of the carboxylate group.
Substitution: Different metal caprylates depending on the substituting cation.
Scientific Research Applications
Octanoic acid, sodium salt, [1-14C] is widely used in scientific research due to its radiolabeled nature. Some of its applications include:
Chemistry: Used as a tracer in studying chemical reactions and pathways.
Biology: Employed in metabolic studies to track the incorporation and breakdown of fatty acids.
Medicine: Utilized in diagnostic imaging and research on metabolic disorders.
Industry: Applied in the development of new materials and in the study of biochemical processes in industrial settings.
Mechanism of Action
The mechanism of action of octanoic acid, sodium salt, [1-14C] involves its incorporation into metabolic pathways where it can be tracked due to the presence of the carbon-14 isotope. This allows researchers to study the distribution, metabolism, and excretion of fatty acids in biological systems. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and beta-oxidation enzymes.
Comparison with Similar Compounds
Caprylic Acid (Octanoic Acid): The non-radiolabeled form of octanoic acid.
Sodium Caprylate: The non-radiolabeled sodium salt of octanoic acid.
Other Medium-Chain Fatty Acids: Such as heptanoic acid and nonanoic acid.
Uniqueness: Octanoic acid, sodium salt, [1-14C] is unique due to its radiolabeled carbon-14 isotope, which allows for detailed tracking and study of metabolic processes. This makes it particularly valuable in research settings where understanding the fate of fatty acids is crucial.
Properties
CAS No. |
13095-58-4 |
|---|---|
Molecular Formula |
C8H15NaO2 |
Molecular Weight |
168.21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


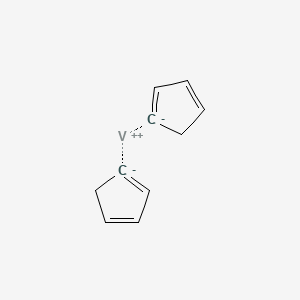
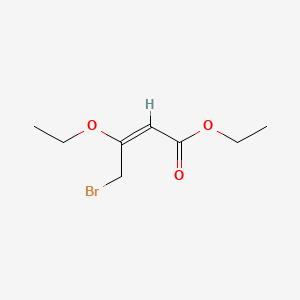
![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)

